4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
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Overview
Description
4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid is a complex organic compound featuring a pyrrolidinone ring and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent cyclization.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrrolidinone derivative with hydrazine under controlled conditions.
Final Coupling: The final step involves coupling the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an enzyme inhibitor.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid can be compared with similar compounds such as:
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties have comparable chemical reactivity and applications.
This compound stands out due to its unique combination of a pyrrolidinone ring and a benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(13(19)17-7-1-2-8-17)16-15-9-10-3-5-11(6-4-10)14(20)21/h3-6,9H,1-2,7-8H2,(H,16,18)(H,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPRFLJFEZHJGQ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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